molecular formula C12H13BrFNO B1451222 1-(3-Bromo-4-fluorobenzoyl)piperidine CAS No. 1033201-74-9

1-(3-Bromo-4-fluorobenzoyl)piperidine

Cat. No. B1451222
M. Wt: 286.14 g/mol
InChI Key: KSZCKRNQTNJPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-fluorobenzoyl)piperidine is a chemical compound with the molecular formula C12H13BrFNO. It has an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da . It is also known by other names such as (3-Brom-4-fluorphenyl) (1-piperidinyl)methanone .


Synthesis Analysis

The synthesis of 1-(3-Bromo-4-fluorobenzoyl)piperidine typically involves the reaction of 3-bromo-4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified by crystallization or chromatography.


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-4-fluorobenzoyl)piperidine consists of a piperidine ring attached to a benzoyl group, which contains bromine and fluorine substituents . The compound has a density of 1.5±0.1 g/cm³ .


Physical And Chemical Properties Analysis

1-(3-Bromo-4-fluorobenzoyl)piperidine has a boiling point of 387.6±32.0 °C at 760 mmHg and a flash point of 188.2±25.1 °C . It has a molar refractivity of 64.0±0.3 cm³ and a polar surface area of 20 Ų . The compound is characterized by a polarizability of 25.4±0.5 10^-24 cm³ and a surface tension of 44.9±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Structural Characterization

  • Bioactive Heterocycle Synthesis : A novel bioactive heterocycle was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction, demonstrating the compound's potential in medicinal chemistry and drug discovery processes (Prasad et al., 2018).
  • Hirshfeld Surface Analysis : Compounds with the piperidine motif have been explored for their molecular structures and intermolecular interactions. Hirshfeld surface analysis has been applied to understand these interactions in solid-state crystals, which is crucial for the development of pharmacologically active compounds (Mahesha et al., 2019).

Antimicrobial Activity

  • Antimicrobial Derivatives : Derivatives of 1-(3-Bromo-4-fluorobenzoyl)piperidine were synthesized and assessed for antimicrobial activity. The findings revealed moderate to potent activity against selected bacterial and fungal strains, highlighting the potential of these derivatives in addressing antimicrobial resistance (Anuse et al., 2019).

Anticancer Agents

  • Cancer Treatment : Research into piperidine derivatives has shown promise in developing anticancer agents. Specific compounds have been identified with significant anticancer activity, offering new avenues for therapy and drug development (Rehman et al., 2018).

Radiotracer Development

  • PET Imaging Radiotracers : Novel PET radioligands containing the piperidine moiety have been developed for imaging NR2B NMDA receptors. Although some limitations were identified in brain penetration and in vivo stability, this research contributes to the ongoing development of diagnostic tools for neurological conditions (Labas et al., 2011).

properties

IUPAC Name

(3-bromo-4-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-8-9(4-5-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZCKRNQTNJPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674493
Record name (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-fluorobenzoyl)piperidine

CAS RN

1033201-74-9
Record name (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-fluorobenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-fluorobenzoyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-4-fluorobenzoyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-4-fluorobenzoyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-4-fluorobenzoyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-4-fluorobenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.